molecular formula C9H20Cl2N4O3 B7970900 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone

2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone

Cat. No.: B7970900
M. Wt: 303.18 g/mol
InChI Key: YSCOZTSRASCSQX-UHFFFAOYSA-N
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Description

2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core with a piperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone typically involves the reaction of 2-methyl-3(2H)-pyridazinone with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction may also require a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology

Properties

IUPAC Name

2-methyl-5-piperazin-1-ylpyridazin-3-one;dihydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH.2H2O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13;;;;/h6-7,10H,2-5H2,1H3;2*1H;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCOZTSRASCSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCNCC2.O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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